molecular formula C17H15F3O2 B14545083 2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- CAS No. 62234-92-8

2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B14545083
CAS No.: 62234-92-8
M. Wt: 308.29 g/mol
InChI Key: IOEWCEKSOYGZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring The central structure is a propanone moiety, which is a three-carbon ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-hydroxyphenyl)-3-[3-(trifluoromethyl)phenyl]-: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Propanone, 1-(4-methoxyphenyl)-3-[3-(methyl)phenyl]-: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both a methoxy group and a trifluoromethyl group, which impart distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various research and industrial purposes.

Properties

CAS No.

62234-92-8

Molecular Formula

C17H15F3O2

Molecular Weight

308.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C17H15F3O2/c1-22-16-7-5-12(6-8-16)10-15(21)11-13-3-2-4-14(9-13)17(18,19)20/h2-9H,10-11H2,1H3

InChI Key

IOEWCEKSOYGZTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.